molecular formula C13H8ClFO3 B6403935 2-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid, 95% CAS No. 1261988-12-8

2-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6403935
CAS RN: 1261988-12-8
M. Wt: 266.65 g/mol
InChI Key: ARXGJGQFLHLJAK-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid (2CHFBA) is a widely used organic compound in scientific research due to its unique properties. It is a white crystalline solid with a molecular formula of C7H5ClFO3. 2CHFBA has a wide range of applications in the field of biochemistry and physiology, and has been used in various laboratory experiments.

Scientific Research Applications

2-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid, 95% is used in a wide range of scientific research applications, including in the study of enzyme kinetics, signal transduction, cell biology, and pharmacology. It has been used to study the effects of inhibitors on enzymes, the effects of drugs on signal transduction pathways, and the effects of drugs on cell proliferation and differentiation. It has also been used to study the effects of drugs on biochemical and physiological processes.

Mechanism of Action

2-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid, 95% acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. It also acts as a modulator of signal transduction pathways by binding to receptors and altering the activity of the pathways. In addition, it can act as an agonist or antagonist of drug receptors, thereby altering the effects of drugs on the body.
Biochemical and Physiological Effects
2-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, modulate signal transduction pathways, and alter the effects of drugs on the body. It has also been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects.

Advantages and Limitations for Lab Experiments

The main advantages of using 2-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid, 95% in laboratory experiments are its stability, low cost, and wide range of applications. It is also relatively easy to synthesize and purify. However, there are some limitations to using 2-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid, 95% in laboratory experiments. It is not very soluble in water, so it may be difficult to use in aqueous solutions. In addition, it may have a toxic effect on cells at high concentrations.

Future Directions

There are several potential future directions for the use of 2-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid, 95% in scientific research. It could be used to develop new drugs that target specific enzymes or signal transduction pathways. It could also be used to develop new treatments for diseases such as cancer and inflammation. In addition, it could be used to study the effects of drugs on biochemical and physiological processes. Finally, it could be used to develop new methods for synthesizing and purifying organic compounds.

Synthesis Methods

2-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid, 95% is synthesized by the reaction of 2-chloro-5-hydroxyphenylacetic acid with 5-fluorobenzoyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out at a temperature of 80-100°C for several hours, and the product is then purified by recrystallization.

properties

IUPAC Name

2-(2-chloro-5-hydroxyphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-12-4-2-8(16)6-10(12)9-3-1-7(15)5-11(9)13(17)18/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXGJGQFLHLJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=C(C=C(C=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690475
Record name 2'-Chloro-4-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261988-12-8
Record name 2'-Chloro-4-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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